molecular formula C23H33NO6 B11065313 4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate

4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate

Cat. No.: B11065313
M. Wt: 419.5 g/mol
InChI Key: FPZUDWYCAGEHCD-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclohexyl ring substituted with a methyl group and a butanoate ester linked to an amino ketone moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amino Ketone Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. The chalcone is then subjected to a Michael addition with ethylamine to yield the amino ketone intermediate.

    Esterification: The amino ketone intermediate is then reacted with 4-methylcyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the amino ketone moiety suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although specific studies would be required to confirm such activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-hydroxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-chlorophenyl)-3-oxopropyl]amino}-4-oxobutanoate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate may confer unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H33NO6

Molecular Weight

419.5 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-[[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino]-4-oxobutanoate

InChI

InChI=1S/C23H33NO6/c1-4-29-23(27)15-20(17-7-11-18(28-3)12-8-17)24-21(25)13-14-22(26)30-19-9-5-16(2)6-10-19/h7-8,11-12,16,19-20H,4-6,9-10,13-15H2,1-3H3,(H,24,25)

InChI Key

FPZUDWYCAGEHCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CCC(=O)OC2CCC(CC2)C

Origin of Product

United States

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